O-(1-ethyl-propyl)-hydroxylamine hydrochloride
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Overview
Description
O-(1-ethyl-propyl)-hydroxylamine hydrochloride: is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(1-ethyl-propyl)-hydroxylamine hydrochloride typically involves the reaction of 1-ethyl-propylamine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows: [ \text{1-ethyl-propylamine} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(1-ethyl-propyl)-hydroxylamine hydrochloride can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where the -OH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine:
- Potential applications in drug development due to its ability to modify biological molecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(1-ethyl-propyl)-hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and proteins, leading to modifications that can alter their activity and function.
Comparison with Similar Compounds
Hydroxylamine: Shares the -NH-OH group but lacks the 1-ethyl-propyl substituent.
N-methylhydroxylamine: Similar structure but with a methyl group instead of the 1-ethyl-propyl group.
Uniqueness:
- The presence of the 1-ethyl-propyl group in O-(1-ethyl-propyl)-hydroxylamine hydrochloride provides unique steric and electronic properties, making it distinct from other hydroxylamines. This uniqueness can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
O-pentan-3-ylhydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(4-2)7-6;/h5H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOZLUFNSKXUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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